Kujimycin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kujimycin B is typically obtained through microbial fermentation. The bacterium Streptomyces spinichromogenes var. kujimyceticus is known to produce this compound in its fermentation broth . The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to optimize the production of the antibiotic.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate this compound. The purification process typically includes solvent extraction, crystallization, and chromatographic techniques to achieve a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Kujimycin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound .
Scientific Research Applications
Kujimycin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its antibacterial activity against Gram-positive bacteria.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control
Mechanism of Action
Kujimycin B exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome and interferes with the peptidyl transferase activity, which is essential for protein elongation during translation. This inhibition leads to the disruption of bacterial protein synthesis, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Kujimycin B is similar to other macrolide antibiotics such as erythromycin, oleandomycin, and tylosin. it has unique structural features and stereochemistry that distinguish it from these compounds. For example, this compound has a distinct arrangement of glycoside units and asymmetric centers, which contribute to its specific biological activity .
List of Similar Compounds
- Erythromycin
- Oleandomycin
- Tylosin
- Leucomycin
- Spiramycin
- Pikromycin
- Narbomycin
- Methymycin
Properties
Molecular Formula |
C42H72O16 |
---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
[12-(5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-hydroxy-2-(3-hydroxybutan-2-yl)-10-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate |
InChI |
InChI=1S/C42H72O16/c1-19-17-41(12,49)37(47)24(6)35(54-28(10)44)23(5)34(21(3)26(8)43)57-39(48)25(7)36(22(4)33(19)58-40-32(46)30(50-14)16-20(2)52-40)56-31-18-42(13,51-15)38(27(9)53-31)55-29(11)45/h19-27,30-36,38,40,43,46,49H,16-18H2,1-15H3 |
InChI Key |
JQMACDQCTNFQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC |
Origin of Product |
United States |
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